molecular formula C11H26Cl3N3O B1379731 3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate CAS No. 1301739-70-7

3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate

Cat. No.: B1379731
CAS No.: 1301739-70-7
M. Wt: 322.7 g/mol
InChI Key: UZLAQICMXOFABF-UHFFFAOYSA-N
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Description

3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate is a chemical compound that combines the structural features of piperazine and quinuclidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate typically involves the reaction of quinuclidine with piperazine under controlled conditions. The process generally includes the following steps:

    Formation of the Intermediate: Quinuclidine is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the trihydrochloride salt.

    Hydration: The final step involves the addition of water to obtain the hydrate form of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures consistent quality and efficiency in the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or quinuclidine moiety can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine or quinuclidine rings.

Scientific Research Applications

3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of new chemical entities.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Aminoethyl)piperazine: Shares the piperazine moiety but differs in the functional groups attached.

    Quinuclidine: The parent compound of the quinuclidine moiety.

    N-Methylpiperazine: Another derivative of piperazine with different substituents.

Uniqueness: 3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate is unique due to its combined structural features of both piperazine and quinuclidine, which confer distinct chemical and biological properties. This duality allows it to participate in a broader range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-piperazin-1-yl-1-azabicyclo[2.2.2]octane;hydrate;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3.3ClH.H2O/c1-5-13-6-2-10(1)11(9-13)14-7-3-12-4-8-14;;;;/h10-12H,1-9H2;3*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLAQICMXOFABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N3CCNCC3.O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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